![molecular formula C23H36N4O5 B13115525 tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate: is a complex organic compound that features a tert-butyl group, a carbamate group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the carbamate group.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety can lead to the formation of N-oxides, while reduction of the carbamate group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of carbamate and morpholine-containing molecules with biological systems. It may also serve as a model compound for the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a valuable tool for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine moiety may also interact with biological membranes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group.
N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Contains a similar tert-butyl carbamate group but with a different backbone.
N-(tert-Butoxycarbonyl)-2-hydroxyethylamine: Features a tert-butyl carbamate group and a hydroxyethyl moiety.
Uniqueness
What sets tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N’-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate apart is its combination of a carbamate group, a morpholine moiety, and a phenyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H36N4O5 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-18-9-7-17(8-10-18)11-12-27-13-15-30-16-14-27/h7-10H,11-16H2,1-6H3,(H2,24,25,26,28,29) |
InChI Key |
ZGDXXJPYGZUBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CCN2CCOCC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
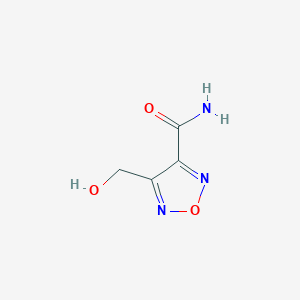
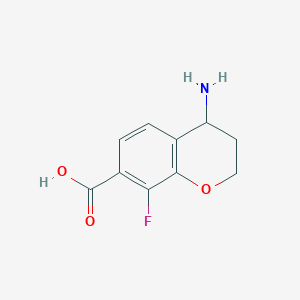
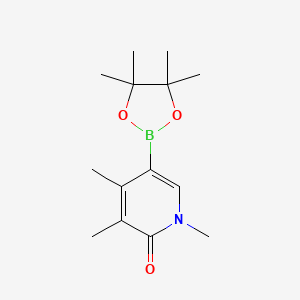

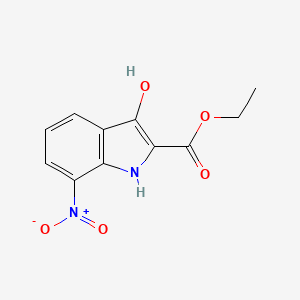
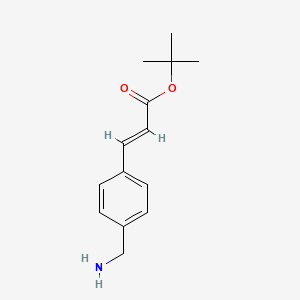



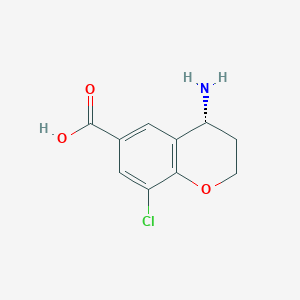
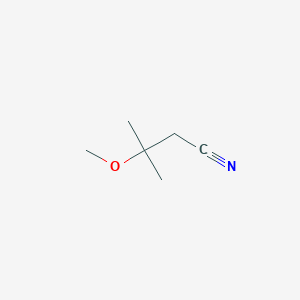
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
